tert-ButylN-(2-aminospiro[3.3]heptan-7-yl)carbamate
Description
tert-Butyl N-(2-aminospiro[3.3]heptan-7-yl)carbamate is a spirocyclic carbamate derivative characterized by a bicyclic spiro[3.3]heptane core functionalized with a primary amine at position 2 and a tert-butyl carbamate group at position 7. This compound is of interest in medicinal chemistry due to its structural rigidity, which can enhance binding selectivity and metabolic stability compared to linear analogs.
Properties
IUPAC Name |
tert-butyl N-(2-aminospiro[3.3]heptan-7-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-9-4-5-12(9)6-8(13)7-12/h8-9H,4-7,13H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQXBVCBCBXDETB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC12CC(C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-ButylN-(2-aminospiro[3The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction .
Industrial Production Methods
Industrial production of tert-ButylN-(2-aminospiro[3.3]heptan-7-yl)carbamate may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
tert-ButylN-(2-aminospiro[3.3]heptan-7-yl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The tert-butyl carbamate group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce secondary amines. Substitution reactions can result in a variety of functionalized spirocyclic compounds .
Scientific Research Applications
tert-ButylN-(2-aminospiro[3.3]heptan-7-yl)carbamate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of tert-ButylN-(2-aminospiro[3.3]heptan-7-yl)carbamate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the spirocyclic structure provides stability and rigidity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate (CAS 147611-03-8)
This compound shares key features with the target molecule, including a spirocyclic framework and a tert-butyl carbamate group. However, its spiro[3.5]nonane core (vs. spiro[3.3]heptane) introduces a larger ring system, which may influence ring strain, solubility, and steric interactions. Key physicochemical comparisons include:
The reduced TPSA and larger spiro system in the [3.5]nonane analog suggest lower polarity, which could enhance membrane permeability but reduce aqueous solubility compared to the target compound.
Triazine-Piperazine Carbamates ()
Compounds like tert-Butyl N-(6-(4-(4-(cyclopentylamino)-6-ethoxy-1,3,5-triazin-2-yl)piperazin-1-yl)hexyl)carbamate (Compound 3) differ significantly in structure but share the tert-butyl carbamate motif. Key distinctions include:
- Core Structure : Triazine-piperazine-hexyl chain vs. spiro[3.3]heptane.
- Bioactivity: Triazine derivatives are often explored as cannabinoid receptor modulators , whereas spiro carbamates may target central nervous system (CNS) receptors due to their rigidity and amine functionality.
- Synthetic Complexity : The triazine-piperazine analog requires multi-step synthesis involving cyclocondensation and nucleophilic substitution , whereas spiro carbamates may leverage ring-closing metathesis or cycloaddition strategies.
Biological Activity
tert-ButylN-(2-aminospiro[3.3]heptan-7-yl)carbamate is a compound with significant potential in biological applications due to its unique spirocyclic structure. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by relevant data tables and case studies.
- Molecular Formula : C12H22N2O2
- Molecular Weight : 226.31 g/mol
- CAS Number : 1935599-97-5
- Purity : ≥ 97%
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Spirocyclic Intermediate : This involves cyclization reactions to create the spiro[3.3]heptane core.
- Introduction of the Amino Group : The amino group is introduced through nucleophilic substitution.
- Protection of the Amino Group : The amino group is protected using a tert-butyl carbamate protecting group to facilitate further reactions .
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in the context of enzyme inhibition and cellular signaling pathways.
The compound likely interacts with specific molecular targets, such as enzymes or receptors, modulating their activity which can influence various cellular processes. The exact mechanisms are still under investigation but may involve:
- Inhibition of cyclooxygenase (COX) enzymes.
- Modulation of signaling pathways related to inflammation and cancer .
Case Studies and Research Findings
- Inhibition of COX Enzymes : In vitro studies have shown that compounds similar to this compound can significantly inhibit COX enzymes, which are critical in inflammatory processes. For example, some compounds demonstrated over 70% inhibition of PGE2 production in HCA-7 colon cancer cells at concentrations around 1 μM .
- Anti-Cancer Activity : A study evaluated the anti-cancer effects of related compounds in mouse xenograft models, reporting tumor growth inhibition rates (T/C values) ranging from 38% to 61% across different cell lines when dosed appropriately .
Data Tables
| Study | Cell Line | Compound Concentration (μM) | PGE2 Inhibition (%) | IC50 (μM) |
|---|---|---|---|---|
| Study 1 | HCA-7 | 1 | 74 | 0.41 |
| Study 2 | SW837 | 200 | - | - |
| Study 3 | A549 | 100 | - | - |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
